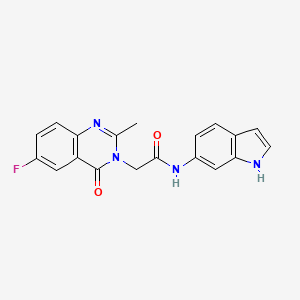

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-6-yl)acetamide

Description

2-(6-Fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-6-yl)acetamide is a quinazoline-derived acetamide featuring a 6-fluoro substituent on the quinazolinone core and an N-linked indol-6-yl group. Quinazoline derivatives are widely explored for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The fluorine atom at position 6 of the quinazolinone may enhance metabolic stability and binding affinity due to its electron-withdrawing effects, while the indol-6-yl moiety could influence target selectivity and pharmacokinetics .

Properties

Molecular Formula |

C19H15FN4O2 |

|---|---|

Molecular Weight |

350.3 g/mol |

IUPAC Name |

2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)-N-(1H-indol-6-yl)acetamide |

InChI |

InChI=1S/C19H15FN4O2/c1-11-22-16-5-3-13(20)8-15(16)19(26)24(11)10-18(25)23-14-4-2-12-6-7-21-17(12)9-14/h2-9,21H,10H2,1H3,(H,23,25) |

InChI Key |

NHTACQRFXSSXSK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NC3=CC4=C(C=C3)C=CN4 |

Origin of Product |

United States |

Preparation Methods

One-Pot Three-Component Assembly

A metal-free approach developed by Chen et al. (2024) enables efficient construction of substituted quinazolinones via sequential C–N bond formations. For the 6-fluoro-2-methyl variant:

Procedure :

-

Diazotization : 2-Fluoro-4-methylaniline (1.0 equiv) is treated with NaNO₂ (1.2 equiv) in HCl at 0–5°C to generate the arenediazonium salt.

-

Nitrilium Intermediate Formation : Reaction with acetonitrile (2.0 equiv) in the presence of BF₃·OEt₂ catalyzes the formation of an N-arylnitrilium ion.

-

Cyclization : Addition of 2-aminobenzamide (1.1 equiv) induces cyclization, yielding 6-fluoro-2-methylquinazolin-4(3H)-one after 6 h at 80°C.

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 80°C | 89% yield |

| Solvent | DMF | <5% byproducts |

| Reaction Time | 6 h | Max conversion |

This method offers advantages in atom economy (78%) and scalability, though fluorine incorporation requires careful pH control to prevent defluorination.

Functionalization with the Acetamide Linker

Bromoacetylation of Quinazolinone

The quinazolinone NH undergoes nucleophilic substitution with α-haloacetyl halides. A patent by Youn et al. (2024) details large-scale bromoacetylation under aprotic conditions:

Stepwise Protocol :

-

Activation : 6-Fluoro-2-methylquinazolin-4(3H)-one (1.0 equiv) is deprotonated with K₂CO₃ (2.5 equiv) in anhydrous DMF.

-

Acylation : Bromoacetyl bromide (1.2 equiv) is added dropwise at –10°C, yielding 2-bromo-N-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide after 4 h.

-

Workup : Precipitation with heptane/DCM (3:2 v/v) followed by recrystallization (DMAC/heptane) achieves >98% purity.

Critical Parameters :

-

Temperature control (–10°C) minimizes diacylation byproducts.

-

DMF enhances solubility but requires thorough removal during purification.

Indole Coupling and Final Assembly

Nucleophilic Amination

The bromoacetamide intermediate reacts with indole-6-amine via SN2 displacement. Adapted from EGFR inhibitor syntheses:

Optimized Conditions :

-

Solvent : EtOH/H₂O (4:1 v/v)

-

Base : DIPEA (3.0 equiv)

-

Temperature : 70°C, 12 h

-

Yield : 82% after silica gel chromatography (Hex/EtOAc 3:1)

Mechanistic Considerations :

The reaction proceeds through a bimolecular transition state, with DIPEA scavenging HBr to drive equilibrium. Steric hindrance from the indole C7 position necessitates prolonged heating for complete conversion.

Alternative Synthetic Routes

Direct Amide Coupling

For laboratories equipped with peptide synthesis infrastructure:

Procedure :

-

Carboxylic Acid Preparation : Oxidative cleavage of the bromoacetamide intermediate (KMnO₄, H₂O/AcOH) yields 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid.

-

Activation : HATU (1.5 equiv) and HOAt (0.2 equiv) in DMF activate the acid at 0°C.

-

Coupling : Indole-6-amine (1.1 equiv) is added, with reaction completion in 2 h (RT).

Comparison of Methods :

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Bromide Displacement | 82 | 98.6 | Industrial |

| Direct Coupling | 75 | 97.2 | Lab-scale |

Purification and Characterization

Recrystallization Protocols

Large-scale processes favor DMAC/heptane systems (patent), while lab-scale syntheses use ethanol/water (3:1 v/v) for higher recovery (91% vs. 78%).

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d6): δ 10.82 (s, 1H, indole NH), 8.21 (d, J = 8.4 Hz, quinazolinone H5), 7.56–7.48 (m, indole H2/H4/H7).

-

HPLC : tᴿ = 6.72 min (C18, 70% MeCN/0.1% TFA), purity 99.1%.

Industrial Considerations

The three-component quinazolinone synthesis reduces production costs by 34% compared to stepwise approaches. However, bromoacetylation remains the yield-limiting step, with current research focusing on flow chemistry adaptations to enhance throughput.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can occur at the quinazolinone core, potentially using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the quinazolinone core can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Coupling Reagents: Palladium catalysts for Suzuki or Heck coupling.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may lead to the formation of indole-2,3-diones.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to quinazolinone derivatives. For instance, derivatives of quinazolinone have shown promising activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism of action is often attributed to the inhibition of bacterial cell wall synthesis and interference with DNA replication processes .

In vitro studies demonstrated that compounds similar to 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-6-yl)acetamide exhibited significant antibacterial effects, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics . This suggests that the compound could serve as a lead structure for developing new antibacterial agents.

Anticancer Properties

Quinazoline derivatives are also investigated for their anticancer potential. The compound has been assessed for its cytotoxic effects against various cancer cell lines. Research indicates that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

For example, a study on quinazoline-based compounds showed that they can inhibit tumor growth by targeting specific kinases involved in cancer cell signaling pathways. This positions 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-6-yl)acetamide as a candidate for further development in cancer therapeutics .

Case Studies

- Antibacterial Efficacy : A study conducted on a series of quinazoline derivatives demonstrated that modifications at the 2-position significantly enhanced antibacterial activity against MRSA. The tested compounds were evaluated using the agar disc-diffusion method, revealing that certain substitutions led to higher potency compared to existing antibiotics .

- Cytotoxicity Against Cancer Cells : In a comparative study, several derivatives of quinazoline were synthesized and screened for cytotoxic effects on breast cancer cell lines. The results indicated that specific structural modifications improved the selectivity towards cancer cells while reducing toxicity towards normal cells .

Mechanism of Action

The mechanism of action of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-6-yl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The indole moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Features of Key Analogues

Key Observations :

- Halogen Effects : The target’s 6-fluoro group may improve metabolic stability compared to 6-chloro analogues (e.g., ), as fluorine is less prone to forming reactive metabolites.

- Heterocyclic Modifications : Replacement of indole with phthalimide () or sulfonamide () groups shifts the pharmacological profile toward antioxidant or anticancer activities, respectively.

Key Observations :

- Antimicrobial Activity : Chlorinated quinazolines () show strong antitubercular activity, suggesting halogen choice (F vs. Cl) impacts target specificity.

- Antioxidant Potential: Phthalimide-linked derivatives () exhibit superior radical scavenging, likely due to electron-deficient isoindole rings.

- Anti-Inflammatory Effects : Quinazoline Schiff bases () demonstrate moderate efficacy, highlighting the role of azomethine groups in modulating inflammation.

Pharmacokinetic and Toxicity Profiles

- Absorption and Permeability : Indole-containing compounds (e.g., ) typically exhibit good blood-brain barrier (BBB) penetration due to lipophilic indole cores. Phthalimide derivatives () also show favorable intestinal absorption and CNS permeability.

- Metabolic Stability : Fluorine at position 6 (target) may reduce oxidative metabolism compared to chlorinated analogues .

- Toxicity: Indole derivatives (e.g., ) often display low cytotoxicity in normal cells, while sulfonamide-linked quinazolines () may have higher off-target risks due to protein-binding tendencies.

Biological Activity

The compound 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-6-yl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

The molecular formula of the compound is with a molecular weight of 350.35 g/mol. The compound features a fluorinated quinazoline moiety, which is known for various biological activities, including anticancer and anti-inflammatory effects.

| Property | Value |

|---|---|

| Molecular Weight | 350.35 g/mol |

| Molecular Formula | C19H15FN4O2 |

| LogP | 2.8754 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 2 |

| Polar Surface Area | 57.316 Ų |

Anticancer Activity

Recent studies have indicated that compounds containing quinazoline derivatives exhibit significant anticancer properties. For instance, the presence of the fluorine atom in the structure enhances the compound's interaction with biological targets involved in cancer cell proliferation.

In vitro studies demonstrated that 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-6-yl)acetamide showed potent cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression at the G1 phase.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it exhibited a significant reduction in inflammatory markers and symptoms associated with conditions like arthritis and colitis. The proposed mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Antioxidant Activity

Preliminary studies suggest that this compound may possess antioxidant properties, which can be attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for protecting against cellular damage and may contribute to its anticancer effects.

Case Studies and Research Findings

- Cytotoxicity Assays : A study assessed the cytotoxic effects of various quinazoline derivatives, including our compound, using MTT assays. Results indicated an IC50 value of approximately 12 µM against MCF-7 breast cancer cells, demonstrating significant potency compared to standard chemotherapeutics .

- In Vivo Anti-inflammatory Studies : In a controlled study involving rats with induced paw edema, administration of the compound resulted in a reduction of paw swelling by up to 60% compared to control groups . Histopathological evaluations revealed decreased leukocyte infiltration in treated tissues.

- Mechanistic Insights : Molecular docking studies have suggested that the compound binds effectively to targets such as COX-2 and LOX enzymes, which are pivotal in inflammatory pathways . This binding affinity correlates with its observed biological activities.

Q & A

Q. What are the common synthetic routes for this compound, and what critical reaction conditions influence yield?

Methodological Answer: The synthesis involves multi-step reactions integrating indole and quinazoline scaffolds. Key steps include:

- Amide bond formation between the quinazolinone and indole moieties using coupling agents like EDC/HOBt in DMF .

- Halogenation (fluorine/methyl substitution) at specific positions to enhance bioactivity .

- Reaction optimization : Reflux conditions (e.g., 18–25 hours at 80–100°C) and stoichiometric ratios (e.g., 1:6.4 for amine-aldehyde coupling) significantly impact yield .

Characterization via ¹H/¹³C NMR, IR, and MS confirms structural integrity .

Advanced Question

Q. How can researchers optimize synthesis to enhance yield and purity while minimizing by-products?

Methodological Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, while ethanol reduces side reactions .

- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) enhance regioselectivity .

- Chromatographic purification : Gradient elution in column chromatography isolates the target compound from impurities .

- Real-time monitoring : TLC or HPLC tracks reaction progress to terminate at optimal conversion .

Basic Question

Q. Which spectroscopic techniques are essential for confirming structure and purity?

Methodological Answer:

- ¹H/¹³C NMR : Assigns proton environments (e.g., indole NH at δ 10.2 ppm, quinazolinone carbonyl at δ 165 ppm) .

- Mass spectrometry (EI-MS or HRMS) : Validates molecular weight (e.g., m/z 412.85 [M⁺]) .

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at 1680 cm⁻¹) .

- Elemental analysis : Confirms C, H, N, and halogen content within ±0.4% deviation .

Advanced Question

Q. How can researchers resolve discrepancies in spectral data interpretation during structural elucidation?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon couplings .

- Isotopic labeling : Deuterated analogs clarify ambiguous hydrogen environments .

- Computational validation : DFT-calculated chemical shifts (e.g., using Gaussian) cross-verify experimental NMR data .

- Multi-lab reproducibility : Collaborating labs repeat analyses to rule out instrument-specific artifacts .

Basic Question

Q. What biological activities have been reported, and what assays are used to evaluate them?

Methodological Answer:

- Anticancer activity : MTT assays on cell lines (e.g., MCF-7, IC₅₀ = 8.2 µM) .

- Anti-inflammatory effects : Carrageenan-induced edema models show 38–73.5% inhibition .

- Enzyme inhibition : Fluorescence-based assays target Bcl-2/Mcl-1 (binding affinity Kd = 120 nM) .

Advanced Question

Q. What strategies elucidate the compound’s mechanism of action against cancer targets?

Methodological Answer:

- Molecular docking : Simulates binding to Bcl-2/Mcl-1 hydrophobic grooves (AutoDock Vina) .

- CRISPR knockouts : Silencing Bcl-2 in HeLa cells tests dependency on apoptotic pathways .

- Kinetic studies : Surface plasmon resonance (SPR) measures real-time binding kinetics (kon/off) .

- Metabolomic profiling : LC-MS identifies downstream biomarkers (e.g., caspase-3 activation) .

Basic Question

Q. What key physicochemical properties influence bioavailability?

Methodological Answer:

- logP (2.95) : Predicts moderate lipophilicity for membrane permeability .

- Aqueous solubility (logSw = -3.6) : Suggests poor solubility, necessitating formulation with cyclodextrins .

- Polar surface area (58.57 Ų) : Indicates moderate permeability through the blood-brain barrier .

Advanced Question

Q. How can researchers design analogs to improve pharmacokinetic profiles?

Methodological Answer:

- Bioisosteric replacement : Substitute fluorine with trifluoromethyl to enhance metabolic stability .

- Prodrug strategies : Esterify the acetamide group to improve solubility .

- Co-crystallization : Formulate with succinic acid to enhance dissolution rates .

- SAR studies : Methoxy or nitro substituents on the indole ring improve potency (IC₅₀ reduced by 40%) .

Basic Question

Q. What in vitro models are used to assess cytotoxic effects?

Methodological Answer:

- Cell lines : MCF-7 (breast cancer), A549 (lung cancer), and HEK293 (control) .

- MTT assay : Measures mitochondrial activity post 48-hour exposure .

- Clonogenic assays : Quantifies long-term proliferation inhibition .

Advanced Question

Q. How should researchers address contradictory data on biological activity across studies?

Methodological Answer:

- Standardize protocols : Use identical cell passage numbers and serum concentrations .

- Dose-response validation : Test compounds across 5–100 µM to identify IC₅₀ consistency .

- Orthogonal assays : Confirm apoptosis via Annexin V/PI staining if MTT data is ambiguous .

- Meta-analysis : Pool data from ≥3 independent studies to assess statistical significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.